molecular formula C11H5Cl5O4 B1202811 4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid CAS No. 61719-77-5

4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid

Cat. No.: B1202811
CAS No.: 61719-77-5
M. Wt: 378.4 g/mol
InChI Key: WZRNENAPILBIHS-UHFFFAOYSA-N
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Description

4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid is a complex organic compound characterized by the presence of multiple chlorine atoms and a benzodioxine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the chloromethylation of aromatic compounds, followed by cyclization to form the benzodioxine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups within the molecule.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s chlorine atoms and benzodioxine ring structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Trichloromethyl)benzoic acid: Shares a similar trichloromethyl group but lacks the benzodioxine ring.

    Chloromethyl methyl ether: Contains a chloromethyl group but differs significantly in structure and reactivity.

Uniqueness

4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid is unique due to its combination of multiple chlorine atoms and a benzodioxine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

61719-77-5

Molecular Formula

C11H5Cl5O4

Molecular Weight

378.4 g/mol

IUPAC Name

4-(dichloromethylidene)-2-(trichloromethyl)-1,3-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C11H5Cl5O4/c12-8(13)7-5-3-4(9(17)18)1-2-6(5)19-10(20-7)11(14,15)16/h1-3,10H,(H,17,18)

InChI Key

WZRNENAPILBIHS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)C(=C(Cl)Cl)OC(O2)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=C(Cl)Cl)OC(O2)C(Cl)(Cl)Cl

Synonyms

2-trichloromethyl-4-dichloromethylenebenzo(1,3)dioxin-6-carboxylic acid
ICI 111075
ICI-111075

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-bis(trichloromethyl)benzo[1,3]dioxin-6-carboxylic acid (2.08 g.), ammonium chloride (0.33 g.) and sodium azide (0.36 g.) in anhydrous dimethylsulphoxide (10 ml.) was warmed on the steam bath for 16 hours. The reaction mixture was cooled, poured onto ice and kept for 16 hours. The white product was filtered off, washed with water and dried, and crystallised from aqueous ethanol to give 4-dichloromethylene-2-trichloromethybenzo[1,3]dioxin-6-carboxylic acid, m.p. 222°-223° C.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One

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